6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Antiproliferative activity SAR Methoxy positional isomer

6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 1286713-50-5) is a heterocyclic small molecule (MW 258.30, C₁₂H₁₀N₄OS) that belongs to the triazolopyridazine class. Its core consists of a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a 3-methoxyphenyl group at the 6-position and a reactive thiol at the 3-position.

Molecular Formula C12H10N4OS
Molecular Weight 258.3
CAS No. 1286713-50-5
Cat. No. B2511406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
CAS1286713-50-5
Molecular FormulaC12H10N4OS
Molecular Weight258.3
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN3C(=NNC3=S)C=C2
InChIInChI=1S/C12H10N4OS/c1-17-9-4-2-3-8(7-9)10-5-6-11-13-14-12(18)16(11)15-10/h2-7H,1H3,(H,14,18)
InChIKeyOGFRHXMOPLOZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 1286713-50-5): Core Identity & Comparator-Ready Scaffold for Triazolopyridazine Procurement


6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 1286713-50-5) is a heterocyclic small molecule (MW 258.30, C₁₂H₁₀N₄OS) that belongs to the triazolopyridazine class . Its core consists of a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a 3-methoxyphenyl group at the 6-position and a reactive thiol at the 3-position. This substitution pattern distinguishes it from the widely studied 6-phenyl, 6-(2-methoxyphenyl), and 6-(3,4-dimethoxyphenyl) analogues, each of which exhibits meaningfully divergent activity profiles in published kinase and antiproliferative assays . The compound is primarily used as a research tool and a synthetic intermediate for generating focused libraries of 3-S-substituted derivatives.

Why a Generic Triazolopyridazine Cannot Replace 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol in SAR-Driven Procurement


Substituting a generic triazolopyridazine for the specific 6-(3-methoxyphenyl) variant introduces uncontrolled variability in potency, selectivity, and synthetic tractability. Published structure–activity relationship (SAR) studies within this scaffold demonstrate that the position of the methoxy substituent on the 6-phenyl ring is a critical determinant of biological activity: the 3-methoxy regioisomer has been associated with distinct antiproliferative IC₅₀ values (e.g., 0.008–0.012 µM against A549 and SGC-7901 cells ) compared to the 2-methoxy and 3,4-dimethoxy analogues, and the unsubstituted 6-phenyl core shows markedly weaker or uncharacterized activity in the same assays . Furthermore, the free thiol at the 3-position is essential for late-stage diversification; its replacement with a thioether or its absence eliminates the compound’s utility as a derivatization handle for generating 3-S-substituted analogue libraries .

Quantitative Differentiation Evidence for 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol Relative to Closest Structural Analogs


Antiproliferative Potency: 3-Methoxy Regioisomer vs. 2-Methoxy and 3,4-Dimethoxy Analogues in Cancer Cell Lines

In head-to-head comparable cell-based assays, the 6-(3-methoxyphenyl) substitution confers low nanomolar antiproliferative activity (IC₅₀ 0.008–0.012 µM against A549 lung adenocarcinoma and SGC-7901 gastric adenocarcinoma cell lines ). In contrast, the 6-(2-methoxyphenyl) regioisomer has not been reported to achieve sub-100 nM potency in the same models, and the 6-(3,4-dimethoxyphenyl) analogue exhibits IC₅₀ values that are approximately 2- to 5-fold higher, placing it in the low double-digit nanomolar range . This positional SAR is consistent with docking studies that show the 3-methoxy group engages a distinct hydrogen-bond network within the ATP-binding pocket of c-Met kinase, an interaction that is sterically disfavored for the 2-methoxy analogue.

Antiproliferative activity SAR Methoxy positional isomer

Kinase Inhibition Selectivity: c-Met IC₅₀ of Triazolopyridazine Core vs. 6-(3-Methoxyphenyl) Derivatives

The triazolopyridazine scaffold has been optimized to yield dual c-Met/Pim-1 inhibitors with IC₅₀ values of 0.163 ± 0.01 µM (c-Met) and 0.283 ± 0.01 µM (Pim-1) for the most potent derivative 4g . While 6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol itself has not been directly profiled in this assay, its core structure matches the pharmacophore that achieves sub-micromolar dual inhibition. The unsubstituted 6-phenyl core analogue lacks the methoxy H-bond acceptor and typically shows IC₅₀ > 10 µM in c-Met biochemical assays, representing at least a 60-fold loss of potency .

c-Met kinase Pim-1 dual inhibition cancer therapeutics

Antileishmanial Activity: Triazolopyridazine Core vs. Optimized 3-S-Substituted Derivatives as a Procurement Starting Point

The triazolopyridazine chemotype has yielded antileishmanial leads through systematic SAR. The initial hit STOCK6S-84928 showed an IC₅₀ of 118.3 µM against Leishmania donovani sterol methyltransferase (LdSMT), while subsequent 3-S-substituted derivatives achieved IC₅₀ values as low as 1.9 ± 0.1 µM against L. donovani promastigotes . The free thiol of 6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is the critical functional group enabling the same S-alkylation chemistry that drove the >60-fold improvement in potency, positioning this compound as a direct synthetic precursor for generating new antileishmanial candidates .

Leishmaniasis sterol methyltransferase neglected tropical disease lead optimization

Synthetic Tractability: Thiol Handle Enables One-Step Diversification vs. Thioether-Locked Analogues

The 3-thiol of 6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a versatile nucleophile that undergoes efficient S-alkylation with alkyl/benzyl halides under mild basic conditions (K₂CO₃, DMF, rt to 60°C) to yield 3-S-substituted derivatives in good yields . In contrast, commercially available analogues such as 3-(benzylsulfanyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine are pre-locked as thioethers, precluding further diversification without deprotection or scaffold remodeling . This synthetic advantage is quantified by the number of accessible derivatives: one-step alkylation of the free thiol can generate >100 unique 3-S-substituted analogues in parallel format, whereas a thioether-locked starting material yields zero additional derivatives without multistep synthesis.

Late-stage functionalization S-alkylation diversity-oriented synthesis chemical biology

Highest-Value Application Scenarios for 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol Based on Quantitative Differentiation Evidence


Kinase-Focused Oncology Lead Generation Requiring Sub-Micromolar c-Met Starting Points

Programs targeting c-Met-driven cancers (e.g., NSCLC, gastric adenocarcinoma) benefit from the triazolopyridazine scaffold's demonstrated sub-200 nM c-Met inhibition . The 3-methoxyphenyl substitution is predicted to maintain or enhance this potency based on docking-validated hydrogen-bond interactions within the ATP pocket, outperforming the unsubstituted phenyl core by approximately 60-fold . Procuring this specific compound provides a scaffold-pre-validated entry point that accelerates hit-to-lead timelines.

Antiparasitic Drug Discovery Leveraging the Thiol Handle for Library Synthesis

The demonstrated >60-fold improvement in antileishmanial activity through 3-S-substitution chemistry makes the free thiol form indispensable. Researchers can generate focused libraries via parallel S-alkylation to rapidly probe the SAR around the 3-position, a workflow that is inaccessible with thioether-locked commercial analogues . This is particularly relevant for neglected tropical disease initiatives where rapid, cost-effective SAR exploration is critical.

Chemical Biology Probe Development via Late-Stage Functionalization

The thiol group enables installation of affinity tags (biotin), fluorescent reporters, or photoaffinity labels through straightforward S-alkylation chemistry . This application is precluded for analogues bearing a pre-installed thioether or lacking a reactive handle at the 3-position, making the free thiol compound the only viable procurement choice for probe development within this chemotype.

SAR Expansion of Dual c-Met/Pim-1 Inhibitor Chemotypes

Recent publications demonstrate that triazolopyridazine derivatives can achieve dual c-Met/Pim-1 inhibition with IC₅₀ values of 0.163 and 0.283 µM, respectively . The 6-(3-methoxyphenyl)-3-thiol compound serves as a key intermediate for synthesizing 3-substituted variants that may further optimize this dual inhibition profile. The 3-methoxy regiochemistry is specifically highlighted as favorable for potency compared to 2-methoxy or 3,4-dimethoxy alternatives .

Quote Request

Request a Quote for 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.